REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][SH:5].C(N(CC)CC)C.[C:13](=[N:18][OH:19])(Cl)[C:14]([CH3:16])=O.Cl>O1CCCC1>[N:18](=[C:13]1[C:14]([CH3:16])=[N:2][CH2:3][CH2:4][S:5]1)[OH:19] |f:0.1|
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
5.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(Cl)=NO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down to about -30° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
while being well stirred
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed with sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
finally evaporated
|
Type
|
ADDITION
|
Details
|
The resulting crystalline residue is treated with active charcoal
|
Type
|
CUSTOM
|
Details
|
After recrystallization from hot ethyl acetate and n-hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N(O)=C1SCCN=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |